molecular formula C17H16O6 B10799299 OM-173alphaA

OM-173alphaA

Cat. No.: B10799299
M. Wt: 316.30 g/mol
InChI Key: FMEUWIKCSICJBO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: OM173-αA is typically isolated from the fermentation broth of Streptomyces hebeiensis. The fermentation process involves culturing the bacterium under specific conditions to produce the compound, followed by extraction and purification using solvent extraction, silica gel chromatography, and preparative thin-layer chromatography .

Industrial Production Methods: While the primary method of obtaining OM173-αA is through microbial fermentation, industrial-scale production would involve optimizing the fermentation conditions to maximize yield. This includes controlling factors such as pH, temperature, nutrient availability, and aeration .

Chemical Reactions Analysis

Types of Reactions: OM173-αA undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: OM173-αA can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: OM173-αA is unique due to its dual inhibitory action on DNA methyltransferase 3B and farnesyltransferase, making it a promising candidate for anticancer therapy. Its ability to selectively inhibit DNMT3B and induce genomic demethylation sets it apart from other similar compounds .

Properties

IUPAC Name

methyl 2-(9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O6/c1-8-14-11(6-9(23-8)7-13(19)22-2)16(20)10-4-3-5-12(18)15(10)17(14)21/h3-5,8-9,18H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEUWIKCSICJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CC(O1)CC(=O)OC)C(=O)C3=C(C2=O)C(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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